N-quinolin-3-ylbutanamide
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Overview
Description
N-quinolin-3-ylbutanamide is a compound that belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. Quinoline derivatives have been extensively studied due to their potential therapeutic properties, including antimicrobial, antimalarial, anticancer, and anti-inflammatory activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing quinoline derivatives is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions . Another method is the Skraup synthesis, which uses glycerol, aniline, and sulfuric acid as reagents .
For the specific synthesis of N-quinolin-3-ylbutanamide, a common approach involves the reaction of 3-quinolinecarboxylic acid with butanoyl chloride in the presence of a base such as triethylamine . The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of quinoline derivatives, including this compound, often employs large-scale batch or continuous flow processes. These methods utilize optimized reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and minimize by-products . Green chemistry approaches, such as microwave-assisted synthesis and solvent-free reactions, are also being explored to enhance the sustainability of industrial production .
Chemical Reactions Analysis
Types of Reactions
N-quinolin-3-ylbutanamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, alkylating agents, and nucleophiles such as amines and thiols.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Functionalized quinoline derivatives with various substituents.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-quinolin-3-ylbutanamide involves its interaction with specific molecular targets and pathways. For example, quinoline derivatives are known to inhibit enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication . This inhibition leads to the disruption of bacterial cell division and ultimately cell death . In cancer cells, this compound may interfere with signaling pathways that regulate cell proliferation and apoptosis, thereby inhibiting tumor growth .
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound of N-quinolin-3-ylbutanamide, known for its broad spectrum of biological activities.
Quinolone: A class of synthetic antibiotics derived from quinoline, widely used to treat bacterial infections.
Isoquinoline: A structural isomer of quinoline with similar biological activities but different chemical properties.
Uniqueness
This compound stands out due to its specific substitution pattern, which imparts unique biological activities and chemical reactivity. The presence of the butanamide group enhances its solubility and bioavailability, making it a promising candidate for drug development .
Properties
IUPAC Name |
N-quinolin-3-ylbutanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-2-5-13(16)15-11-8-10-6-3-4-7-12(10)14-9-11/h3-4,6-9H,2,5H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBBIXPCPYIQPQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC2=CC=CC=C2N=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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